1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[3-cyclopropyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-1-yl]ethan-1-one
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Overview
Description
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[3-cyclopropyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-1-yl]ethan-1-one is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a pyrazole ring
Preparation Methods
The synthesis of 1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[3-cyclopropyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-1-yl]ethan-1-one involves multiple steps. One common method includes the coupling of piperazine with 1-(4-chlorophenyl)cyclopropanecarboxylic acid through an amide bond. The reaction typically involves the use of reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and 1-hydroxybenzotriazole . The reaction is carried out in dry tetrahydrofuran at ambient temperature, followed by cooling and addition of tert-butyl piperazine-1-carboxylate .
Chemical Reactions Analysis
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[3-cyclopropyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[3-cyclopropyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[3-cyclopropyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-1-yl]ethan-1-one is unique due to its specific structural features, such as the combination of a piperazine ring and a pyrazole ring. Similar compounds include:
1-(4-chlorophenyl)cyclopropyl(piperazin-1-yl)methanone: This compound shares the piperazine and chlorophenyl groups but lacks the pyrazole ring.
(E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one: This compound has a similar piperazine structure but differs in the presence of a bromobenzyl group and a prop-2-en-1-one moiety.
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[3-cyclopropyl-5-(pyrrolidine-1-carbonyl)pyrazol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN5O2/c24-18-5-7-19(8-6-18)26-11-13-27(14-12-26)22(30)16-29-21(15-20(25-29)17-3-4-17)23(31)28-9-1-2-10-28/h5-8,15,17H,1-4,9-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSAMGMUNGHOTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=NN2CC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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